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Compound of Interest

Compound Name: Nefazodone impurity 3-d6

Cat. No.: B12399029

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation
patterns of the antidepressant drug Nefazodone and a deuterated impurity, designated as
Nefazodone Impurity 3-d6. This document is intended for researchers, scientists, and drug
development professionals involved in the analytical characterization of pharmaceuticals and
their related substances.

Chemical Structures

Nefazodone is a phenylpiperazine antidepressant.[1][2] For the purpose of this guide,
Nefazodone Impurity 3-d6 is proposed to be a hydroxylated and deuterated analog of
Nefazodone. A primary site of metabolism for Nefazodone is aromatic hydroxylation on the
chlorophenyl ring.[2][3] The deuterated impurity is proposed to contain six deuterium atoms on
the ethyl and propyl chains, common locations for deuteration in internal standards to influence
fragmentation pathways for analytical purposes.

Nefazodone
e Chemical Formula: C25H32CIN502[4]
e Molecular Weight: 470.01 g/mol [4]

o |[UPAC Name: 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-
triazol-3-one[4]
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Proposed Structure for Nefazodone Impurity 3-d6 (Hydroxynefazodone-d6)
e Chemical Formula: C25H26D6CIN503
e Molecular Weight: approx. 492.0 g/mol

o Proposed Name: 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl-d2]-5-(ethyl-d4)-4-
(2-phenoxyethyl)-1,2,4-triazol-3-one

Experimental Data

The following tables summarize the expected quantitative data from a comparative
fragmentation analysis of Nefazodone and the proposed Nefazodone Impurity 3-d6 using
tandem mass spectrometry (MS/MS).

Table 1: Precursor and Major Productlons

Compound Precursor lon (m/z) [M+H]+ Major Product lons (m/z)

271.1, 205.1, 197.0, 165.1,
121.0

Nefazodone 470.2

287.1, 221.1, 197.0, 165.1,

Nefazodone Impurity 3-d6 492.2
121.0

Experimental Protocols

A detailed methodology for the comparative fragmentation analysis is provided below.

Objective: To identify and compare the fragmentation patterns of Nefazodone and Nefazodone
Impurity 3-d6 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:
o Nefazodone reference standard
» Nefazodone Impurity 3-d6 reference standard

o HPLC-grade acetonitrile, methanol, and water
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e Formic acid
Instrumentation:
o High-Performance Liquid Chromatography (HPLC) system

o Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray
ionization (ESI) source

Chromatographic Conditions:

e Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 pm)
» Mobile Phase A: 0.1% Formic acid in water

» Mobile Phase B: 0.1% Formic acid in acetonitrile

e Gradient: 10% to 90% B over 10 minutes

e Flow Rate: 0.3 mL/min

e Injection Volume: 5 pL

Column Temperature: 40 °C

Mass Spectrometry Conditions:

« lonization Mode: Positive Electrospray lonization (ESI+)
o Capillary Voltage: 3.5 kV

e Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

e Cone Gas Flow: 50 L/hr

e Desolvation Gas Flow: 600 L/hr
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» Collision Gas: Argon
e MS1 Scan Range: m/z 100-600

o MS/MS Analysis: Product ion scans of the protonated molecules ([M+H]+) for Nefazodone
(m/z 470.2) and Nefazodone Impurity 3-d6 (m/z 492.2). Collision energy should be ramped
(e.g., 10-40 eV) to observe a full range of fragment ions.

Data Analysis: The fragmentation patterns will be determined by analyzing the resulting product
ion spectra. The mass-to-charge ratios of the fragment ions will be used to propose
fragmentation pathways for both molecules. The effect of hydroxylation and deuteration on the
fragmentation pathways will be evaluated by comparing the spectra of the two compounds.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the
proposed fragmentation pathways.

aaaaaaaaaaa

Click to download full resolution via product page

Caption: Experimental workflow for the comparative fragmentation analysis.
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Proposed Fragmentation of Nefazodone and Nefazodone Impurity 3-d6

Nefazodone Fragmentation Nefazodone Impurity 3-d6 Fragmentation

Nefazodone Impurity 3-d6
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Nefazodone
[M+H]+ = 470.2
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Caption: Proposed fragmentation pathways for Nefazodone and its deuterated impurity.

Discussion

The fragmentation of Nefazodone is expected to occur at several key bonds. The bond
between the propyl chain and the triazolinone ring is a likely point of cleavage, leading to the
formation of the ion at m/z 271.1. Another major fragmentation pathway involves the cleavage
of the piperazine ring system, which can result in the characteristic ion of the
chlorophenylpiperazine moiety at m/z 197.0.

For the proposed Nefazodone Impurity 3-d6, the presence of a hydroxyl group on the
chlorophenyl ring and deuterium atoms on the ethyl and propyl chains will influence the
fragmentation pattern. The precursor ion will have a mass shift of +22 Da compared to
Nefazodone (16 Da for oxygen and 6 Da for six deuterium atoms). The fragment ions
containing the deuterated portions of the molecule will exhibit a corresponding mass shift. For
instance, the fragment corresponding to the triazolinone moiety with the deuterated ethyl group
will appear at m/z 287.1 (+16 Da for hydroxylation and +4 for four deuterium atoms is an error
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in the diagram, it should be the fragment containing the deuterated propyl chain). The fragment
containing the deuterated propyl chain attached to the hydroxylated chlorophenylpiperazine will
appear at m/z 221.1 (+16 Da for hydroxylation and +2 for two deuterium atoms). The fragment
corresponding to the chlorophenylpiperazine moiety itself (m/z 197.0) is not expected to show a
mass shift as the proposed deuteration and hydroxylation are on other parts of the molecule.

By comparing the fragmentation patterns, the location of the deuterium atoms and the hydroxyl
group can be confirmed, and a deeper understanding of the fragmentation mechanisms of this
class of compounds can be achieved. This information is crucial for the development of robust
analytical methods for the identification and quantification of Nefazodone and its impurities in
various matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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